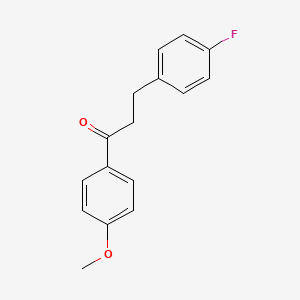

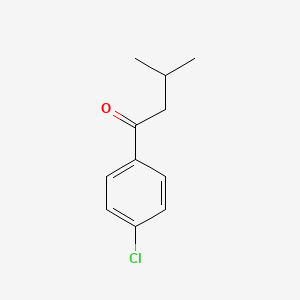

3-(4-Fluorophenyl)-4'-methoxypropiophenone

Descripción general

Descripción

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis

This involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Aplicaciones Científicas De Investigación

Synthesis and Material Development

- Hexadeuterated Diethylstilbestrol Synthesis : The compound was used in the synthesis of hexadeuterated diethylstilbestrol, highlighting its role in advanced chemical synthesis processes (Derks & Wynberg, 1983).

- Friedel–Crafts Acylation : It served as an intermediate in the production of fine chemicals and pharmaceuticals, synthesized via Friedel–Crafts acylation of anisole with propionic anhydride (Yadav & George, 2006).

Pharmaceutical Research

- Discovery of Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the compound , were identified as potent and selective Met kinase inhibitors (Schroeder et al., 2009).

- Development of Antitumor Agents : The compound was involved in the synthesis and preclinical evaluation of new antitumor agents, demonstrating its utility in cancer research (Chou et al., 2010).

Polymer and Materials Science

- Poly(arylene ether sulfone) Synthesis : Used in the synthesis of a new sulfonated side-chain grafting unit for the development of comb-shaped poly(arylene ether sulfone) copolymers, demonstrating applications in materials science (Kim, Robertson, & Guiver, 2008).

Chemistry and Catalysis

- Catalysis in Chemical Reactions : Showed utility in the study of chemical reactions like electrophilic ipso-cyclization of N-(p-methoxyaryl)propiolamides (Tang, Yin, Tang, & Li, 2008).

- Photochemical Probes : The compound was used in photochemical studies, specifically in the photochemical probes of conformational mobility in liquid crystals (Workentin, Fahie, & Leigh, 1991).

Safety And Hazards

This involves a discussion of the compound’s toxicity, its potential hazards, how to handle it safely, and what to do in case of an accident.

Direcciones Futuras

This could involve a discussion of potential future research directions, such as new reactions that the compound could undergo, new uses for the compound, or new methods for synthesizing it.

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSZPMGLWZECGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469023 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-4'-methoxypropiophenone | |

CAS RN |

886620-76-4 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

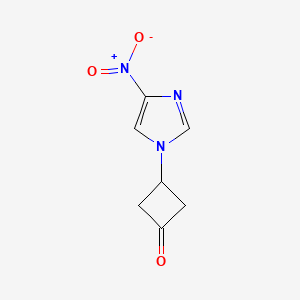

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)